ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride
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Overview
Description
Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a benzobbenzazepine core, and a carbamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride typically involves multiple steps, including the formation of the benzobCommon reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzobenzazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Shares the morpholine ring but lacks the benzobenzazepine core.
Ethyl 2-morpholin-4-ylpropanoate: Contains the morpholine ring and ethyl group but differs in the overall structure.
Uniqueness
Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4.ClH.H2O/c1-3-31-24(29)25-20-11-10-19-9-8-18-6-4-5-7-21(18)27(22(19)16-20)23(28)17(2)26-12-14-30-15-13-26;;/h4-7,10-11,16-17H,3,8-9,12-15H2,1-2H3,(H,25,29);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRNNZFLRSXGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C(C)N4CCOCC4)C=C1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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